molecular formula C20H32Cl2N2O3 B12779776 Isonipecotic acid, 1-(2-morpholinoethyl)-4-phenyl-, ethyl ester, dihydrochloride CAS No. 110051-57-5

Isonipecotic acid, 1-(2-morpholinoethyl)-4-phenyl-, ethyl ester, dihydrochloride

Cat. No.: B12779776
CAS No.: 110051-57-5
M. Wt: 419.4 g/mol
InChI Key: WILZGHFFCREJFU-UHFFFAOYSA-N
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Description

Isonipecotic acid, 1-(2-morpholinoethyl)-4-phenyl-, ethyl ester, dihydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is known for its unique chemical structure, which includes a morpholinoethyl group, a phenyl group, and an ethyl ester, all of which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isonipecotic acid, 1-(2-morpholinoethyl)-4-phenyl-, ethyl ester, dihydrochloride typically involves multiple steps. The process begins with the preparation of isonipecotic acid, followed by the introduction of the morpholinoethyl and phenyl groups. The final step involves the esterification of the compound with ethyl alcohol and the formation of the dihydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isonipecotic acid, 1-(2-morpholinoethyl)-4-phenyl-, ethyl ester, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Isonipecotic acid, 1-(2-morpholinoethyl)-4-phenyl-, ethyl ester, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Isonipecotic acid, 1-(2-morpholinoethyl)-4-phenyl-, ethyl ester, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of isonipecotic acid and morpholinoethyl groups, such as:

  • Isonipecotic acid, 1-(2-morpholinoethyl)-4-methyl-, ethyl ester
  • Isonipecotic acid, 1-(2-morpholinoethyl)-4-phenyl-, methyl ester

Uniqueness

What sets Isonipecotic acid, 1-(2-morpholinoethyl)-4-phenyl-, ethyl ester, dihydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

110051-57-5

Molecular Formula

C20H32Cl2N2O3

Molecular Weight

419.4 g/mol

IUPAC Name

ethyl 1-(2-morpholin-4-ylethyl)-4-phenylpiperidine-4-carboxylate;dihydrochloride

InChI

InChI=1S/C20H30N2O3.2ClH/c1-2-25-19(23)20(18-6-4-3-5-7-18)8-10-21(11-9-20)12-13-22-14-16-24-17-15-22;;/h3-7H,2,8-17H2,1H3;2*1H

InChI Key

WILZGHFFCREJFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCN2CCOCC2)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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